Thalidomide-NH-C9-NH2 hydrochloride Thalidomide-NH-C9-NH2 hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16593500
InChI: InChI=1S/C22H30N4O4.ClH/c23-13-6-4-2-1-3-5-7-14-24-16-10-8-9-15-19(16)22(30)26(21(15)29)17-11-12-18(27)25-20(17)28;/h8-10,17,24H,1-7,11-14,23H2,(H,25,27,28);1H
SMILES:
Molecular Formula: C22H31ClN4O4
Molecular Weight: 451.0 g/mol

Thalidomide-NH-C9-NH2 hydrochloride

CAS No.:

Cat. No.: VC16593500

Molecular Formula: C22H31ClN4O4

Molecular Weight: 451.0 g/mol

* For research use only. Not for human or veterinary use.

Thalidomide-NH-C9-NH2 hydrochloride -

Specification

Molecular Formula C22H31ClN4O4
Molecular Weight 451.0 g/mol
IUPAC Name 4-(9-aminononylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Standard InChI InChI=1S/C22H30N4O4.ClH/c23-13-6-4-2-1-3-5-7-14-24-16-10-8-9-15-19(16)22(30)26(21(15)29)17-11-12-18(27)25-20(17)28;/h8-10,17,24H,1-7,11-14,23H2,(H,25,27,28);1H
Standard InChI Key NCVSGGBARHERSU-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCN.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Thalidomide-NH-C9-NH2 hydrochloride retains the core phthalimide and glutarimide motifs of thalidomide, which are essential for CRBN binding. The modification involves a nine-carbon alkyl chain (C9) appended to the phthalimide nitrogen, terminating in a primary amine group that is protonated as a hydrochloride salt (Fig. 1) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC22_{22}H31_{31}ClN4_4O4_4
Molecular Weight450.96 g/mol
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCN
InChIKeyJEKQYPUPJKRHRM-UHFFFAOYSA-N

Physicochemical Characteristics

The compound’s predicted collision cross-section (CCS) values, determined via ion mobility spectrometry, highlight its behavior under mass spectrometric conditions:

Table 2: Predicted Collision Cross-Sections (Ų)

Adductm/zCCS
[M+H]+^+415.23398202.4
[M+Na]+^+437.21592209.3
[M-H]^-413.21942203.0

These data suggest moderate polarity, consistent with its amphiphilic linker design .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of Thalidomide-NH-C9-NH2 hydrochloride leverages modular strategies common to thalidomide analogue production. A representative approach involves:

  • N-Alkylation of Thalidomide: Reaction of thalidomide with 9-bromononylamine under basic conditions to install the C9 linker.

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the amine-terminated product as a stable salt .

This method aligns with protocols described for analogous CRBN ligands, where reductive amination or nucleophilic substitution reactions are employed to append alkylamine linkers .

Pharmacological Profile and Mechanisms of Action

CRBN Binding and Ternary Complex Formation

Thalidomide-NH-C9-NH2 hydrochloride binds CRBN with high affinity, inducing conformational changes that enable recruitment of neosubstrates such as IKZF1/3 or ZFP91 . Structural studies of related analogues reveal that the phthalimide moiety inserts into CRBN’s hydrophobic pocket, while the glutarimide ring stabilizes interactions via hydrogen bonding .

PROTAC-Mediated Protein Degradation

As a PROTAC component, this compound’s C9 linker bridges the CRBN ligand to a target protein-binding moiety (e.g., a kinase inhibitor). This architecture facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein (Fig. 2) .

Applications in Targeted Protein Degradation

Oncology

PROTACs incorporating Thalidomide-NH-C9-NH2 hydrochloride have shown promise in degrading oncoproteins like BRD4 and BCL-6 in preclinical models. The C9 linker optimizes steric compatibility between CRBN and the target, enhancing degradation efficiency .

Immunomodulation

By degrading transcription factors such as IKZF1/3, this compound’s derivatives mimic the anti-inflammatory effects of thalidomide while minimizing off-target toxicity .

Comparative Analysis with Related Analogues

Table 3: Linker Length vs. Degradation Efficiency

CompoundLinker LengthTarget ProteinDC50_{50} (nM)
Thalidomide-NH-C9-NH2C9BRD410
Thalidomide-NH-C5-NH2C5BRD450

Longer linkers (e.g., C9) improve ternary complex formation by reducing steric hindrance, as evidenced by lower degradation concentrations (DC50_{50}) .

Future Directions and Research Opportunities

  • Linker Optimization: Systematic studies varying linker length and rigidity could further enhance PROTAC efficacy.

  • In Vivo Pharmacokinetics: Data on bioavailability, tissue distribution, and metabolic stability remain gaps in the current literature.

  • Expansion to Non-Oncological Targets: Exploration in neurodegenerative or autoimmune diseases is warranted .

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